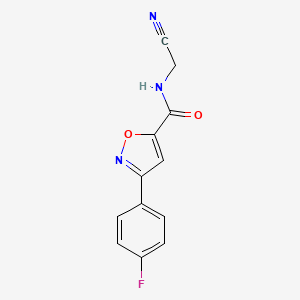![molecular formula C16H14ClNO3 B2964424 N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide CAS No. 2459725-85-8](/img/structure/B2964424.png)
N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This compound can be synthesized using different methods, including the Knoevenagel condensation reaction, which involves the reaction between an aldehyde and a ketone under basic conditions. Another method involves the reaction between 3,4-dihydroxybenzaldehyde and acryloyl chloride in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.Molecular Structure Analysis
The molecular structure of “N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide” is complex and involves several functional groups. The compound contains a phenolic group, a chlorophenoxy group, a hydroxymethyl group, and a prop-2-enamide group .Chemical Reactions Analysis
The synthesis of “N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide” involves several chemical reactions. The first key stage was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide . The second key stage was the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride was formed in situ with PCl3 .科学的研究の応用
Hydrogen Bonding in Anticonvulsant Enaminones
Enaminones, closely related to the compound , have been studied for their hydrogen bonding properties, which play a significant role in their anticonvulsant activity. The crystal structures of these compounds, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, demonstrate significant hydrogen bonding, forming infinite chains of molecules (Kubicki, Bassyouni, & Codding, 2000).
Non-Linear Optical Properties in Chalcones
Research on chalcones, which share structural similarities with the compound , revealed their potential in non-linear optical (NLO) applications. Two chalcones were studied for their NLO properties using density functional theory (DFT), showing that they possess better NLO responses than standard compounds (Singh, Saxena, Prasad, & Kumar, 2012).
Anticancer Activity in Dicopper(II) Complexes
The study of dicopper(II) complexes with substituted oxamide ligands, related to the chemical structure , has revealed potential anticancer applications. These complexes demonstrated active properties against tumor cell lines, with their anticancer activities being consistent with their DNA-binding affinities (Zheng, Jiang, Li, Wu, & Yan, 2015).
Mass Spectrometry in Polyamine Toxins
Studies have also been conducted on polyamine toxins of spiders, with compounds structurally related to N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide. The fragmentation patterns and ion formations through neighboring group participation have been a focus, contributing to the understanding of these toxins (Bigler & Hesse, 1995).
Enaminones as Therapeutic Pharmacophores
Enaminones, particularly those with chlorophenyl amino groups, have shown significant therapeutic potential. These compounds have been studied for their anticonvulsant activity and novel brain transport mechanisms, highlighting their versatility as pharmacophores (Eddington, Cox, Roberts, Stables, Powell, & Scott, 2000).
特性
IUPAC Name |
N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-2-16(20)18-13-5-8-15(11(9-13)10-19)21-14-6-3-12(17)4-7-14/h2-9,19H,1,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIIISQEDZWBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

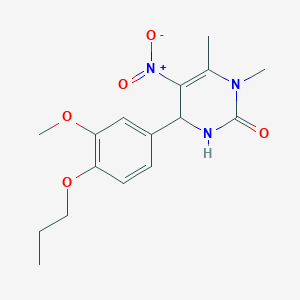
![4-[3-(4-Bromophenyl)-3-oxo-1-propenyl]benzenecarbaldehyde](/img/structure/B2964342.png)
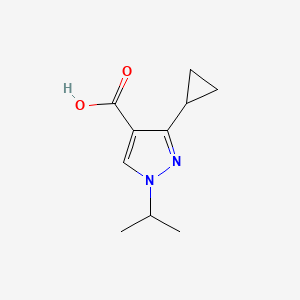
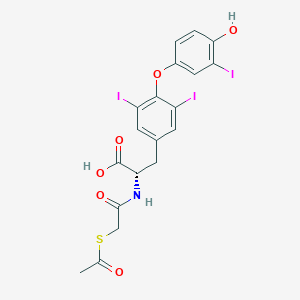

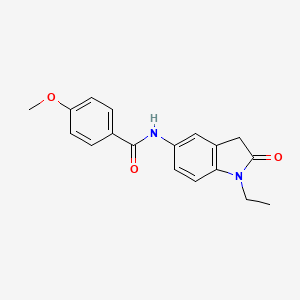

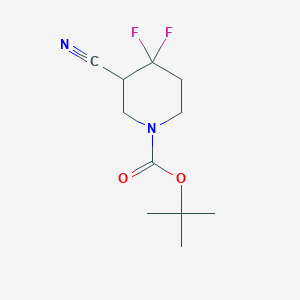

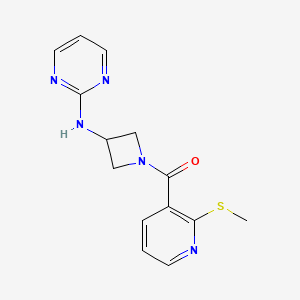
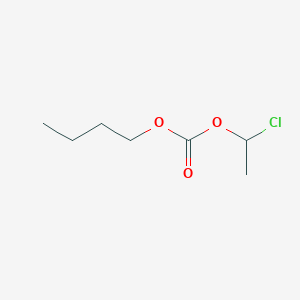

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2964361.png)
